molecular formula C11H13Cl2NOS B1432932 2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1706454-81-0

2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No.: B1432932
CAS No.: 1706454-81-0
M. Wt: 278.2 g/mol
InChI Key: LMWHIJUGZSBYGH-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable piperidine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction often requires the presence of chlorinating agents to introduce the dichloro functionality at the 2’ and 3’ positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]
  • 2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylic acid tert-butyl ester

Uniqueness

2’,3’-Dichloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is unique due to its specific dichloro substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research.

Properties

IUPAC Name

2,3-dichlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NOS/c12-8-7-1-6-15-11(2-4-14-5-3-11)9(7)16-10(8)13/h14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWHIJUGZSBYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C(=C(S3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Reactant of Route 2
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Reactant of Route 3
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Reactant of Route 4
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Reactant of Route 5
Reactant of Route 5
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Reactant of Route 6
2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

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